![molecular formula C9H8N2O2 B1328137 Methyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate CAS No. 872355-63-0](/img/structure/B1328137.png)
Methyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate
Overview
Description
“Methyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate” is a chemical compound with the molecular formula C9H8N2O2 and a molecular weight of 176.17 .
Molecular Structure Analysis
The molecular structure of “Methyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate” can be represented by the SMILES string COC(=O)c1ccnc2[nH]ccc12
. More detailed structural information can be found in databases like ChemSpider .
Scientific Research Applications
Heterocyclic Building Blocks
“Methyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate” is a heterocyclic compound . Heterocyclic compounds are widely used in research and drug discovery as they can be manipulated to create a variety of structures with diverse functionalities. They serve as building blocks in the synthesis of complex molecules .
Fibroblast Growth Factor Receptor Inhibitors
Research has shown that derivatives of “1H-pyrrolo[2,3-b]pyridine” exhibit potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3) . FGFRs play an essential role in various types of tumors, and targeting them represents an attractive strategy for cancer therapy .
Anticancer Therapy
Compounds containing a pyrrolopyridine scaffold, such as “Methyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate”, have been used in anticancer therapy . They show inhibitory effects against FMS kinase, making them promising candidates for anticancer drug development .
Anti-arthritic Drug Development
In addition to their anticancer properties, pyrrolopyridine derivatives also show promise in the development of anti-arthritic drugs . Their inhibitory effect against FMS kinase could potentially be leveraged to treat arthritis .
Safety and Hazards
properties
IUPAC Name |
methyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9(12)8-3-2-6-7(11-8)4-5-10-6/h2-5,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBGFQGFFXXEMIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=C1)NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70649804 | |
Record name | Methyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70649804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate | |
CAS RN |
872355-63-0 | |
Record name | Methyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70649804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.